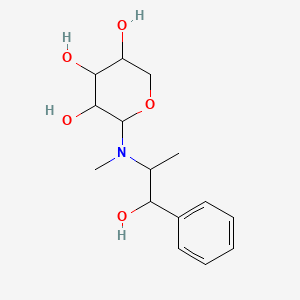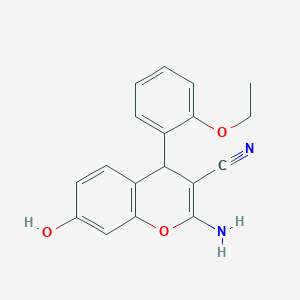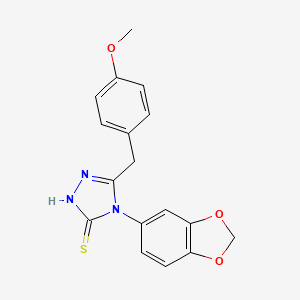
2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its complex structure, which includes a pyridine ring, an acetyl group, a methyl group, a chloro group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the acetyl and methyl groups. The final steps involve the formation of the amide bond with the 5-chloro-2-methoxyphenyl group. Common reagents used in these reactions include acetic anhydride, methyl iodide, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification methods such as crystallization, distillation, or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, the compound may be investigated for its potential biological activity. It could serve as a lead compound in drug discovery, with studies focusing on its interactions with biological targets.
Medicine
In medicine, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety in treating various diseases, with research focusing on its pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, the compound may be used as an intermediate in the production of other chemicals. Its unique structure makes it valuable for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amides with pyridine rings and substituted phenyl groups. Examples include:
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(4-chloro-2-methoxyphenyl)acetamide
- 2-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-3-pyridinyl)-N~1~-(5-chloro-3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(5-ACETYL-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-3-PYRIDINYL)-N~1~-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H19ClN2O4 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-(5-acetyl-6-methyl-2-oxo-3,4-dihydro-1H-pyridin-3-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4/c1-9-13(10(2)21)6-11(17(23)19-9)7-16(22)20-14-8-12(18)4-5-15(14)24-3/h4-5,8,11H,6-7H2,1-3H3,(H,19,23)(H,20,22) |
InChI Key |
HASFCCYAMWTOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(=O)N1)CC(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14942247.png)
![4,6-dimethyl-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14942258.png)
![methyl 4-[({[5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14942268.png)
![3-[4-(Dimethylamino)phenyl]-1-phenyl-3-(phenylsulfanyl)propan-1-one](/img/structure/B14942271.png)

![Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B14942280.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,4,8-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942283.png)
![1-ethyl-4-[2-(1H-tetrazol-1-yl)phenyl]piperazine](/img/structure/B14942285.png)

![[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14942296.png)
![2-methyl-1-[(4-methylphenyl)sulfanyl]naphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942301.png)
